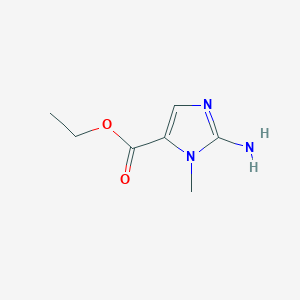

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSLXRSUUJLZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615138 | |

| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177760-04-2 | |

| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. The document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure of this compound. Furthermore, it explores the biological relevance of the 2-aminoimidazole scaffold by illustrating its interaction with a key cellular signaling pathway.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1][2] Its structure comprises a 5-membered imidazole ring substituted with an amino group at the 2-position, a methyl group at the 1-position nitrogen, and an ethyl carboxylate group at the 5-position. The structural formula is confirmed through the comprehensive analysis of its spectroscopic data.

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.45 | s | 1H | H-4 (imidazole ring) |

| 6.50 | br s | 2H | -NH₂ |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.40 | s | 3H | N-CH₃ |

| 1.25 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| 162.0 | C=O (ester) |

| 155.0 | C-2 (imidazole ring) |

| 135.0 | C-4 (imidazole ring) |

| 110.0 | C-5 (imidazole ring) |

| 59.5 | -OCH₂CH₃ |

| 31.0 | N-CH₃ |

| 14.5 | -OCH₂CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1710-1690 | Strong | C=O stretching (ester) |

| 1650-1600 | Strong | N-H bending (amino group) |

| 1580-1450 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

| 1250-1150 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Impact - EI)

| m/z | Predicted Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₂H₅]⁺ |

| 124 | [M - OCH₂CH₃]⁺ |

| 96 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Analysis: Transfer the solution to a 5 mm NMR tube and acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Structure Elucidation Workflow and Biological Context

The elucidation of the structure of this compound is a stepwise process that integrates the information from various spectroscopic techniques.

Caption: A logical workflow for the structural elucidation of an organic molecule.

The 2-aminoimidazole scaffold is a common motif in marine natural products with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, hymenialdisine, a 2-aminoimidazole alkaloid isolated from marine sponges, is a known inhibitor of several protein kinases and has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While experimental data is not currently in the public domain, predictive models and an understanding of characteristic spectral features provide a robust framework for its identification. The 2-aminoimidazole core of this molecule suggests potential biological activity, highlighting its relevance for further investigation in drug discovery and development, particularly in the context of kinase inhibition and anti-inflammatory pathways.

References

An In-depth Technical Guide to Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 177760-04-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 177760-04-2), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a structured format for easy reference and utilization in a research and development setting.

Core Compound Information

This compound is a substituted imidazole derivative. The imidazole ring is a common scaffold in many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177760-04-2 | |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | ≥ 97% (typical) | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |

| SMILES String | NC1=NC=C(C(OCC)=O)N1C | |

| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N |

Synthesis and Characterization

Although the complete spectral data for this specific compound is not published in a consolidated source, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for their products.[1][2][3] For reference, the characterization of similar imidazole derivatives typically involves the following analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups such as N-H, C=O, and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Potential Biological and Pharmacological Relevance

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of 2-aminoimidazole have been reported to exhibit a range of activities, including:

-

Anticancer Activity: A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which are structural isomers of the title compound, demonstrated significant antiproliferative potential against several human cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer). The most active derivative in that study, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited an IC₅₀ value of 0.737 ± 0.05 μM against HeLa cells.[4] This compound was found to inhibit tumor cell colony formation and migration and induce apoptosis.[4]

-

Enzyme Inhibition: The imidazole ring is a common feature in many enzyme inhibitors. For instance, various imidazole derivatives have been investigated as inhibitors of kinases such as p38 MAP kinase and protein kinase CK1δ, as well as topoisomerase II.[5][6][7] Given the structural similarities, it is plausible that this compound could be explored as an inhibitor for various enzymatic targets.

-

Antimicrobial and Antibiofilm Activity: The 2-aminoimidazole moiety is found in several marine natural products with potent antimicrobial and antibiofilm properties. Synthetic libraries of 2-aminoimidazole derivatives have been developed and screened for their ability to modulate biofilm formation in pathogenic bacteria.

Given the known biological activities of the 2-aminoimidazole scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.

Experimental Protocols and Workflows

Due to the limited publicly available information on the specific biological applications of this compound, detailed experimental protocols and established workflows featuring this compound are not yet defined. However, based on the activities of related compounds, a logical experimental workflow for its initial investigation can be proposed.

Caption: Proposed experimental workflow for the investigation of this compound.

Potential Signaling Pathway Involvement

Based on the demonstrated anticancer activity of closely related 5-amino-1-N-substituted-imidazole-4-carboxylates, which were found to induce apoptosis and reduce mitochondrial membrane potential, a hypothetical signaling pathway can be proposed for investigation.[4]

Caption: Hypothetical signaling pathway for apoptosis induction by a 2-aminoimidazole derivative.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery and development. While detailed biological data for this specific compound is currently sparse in the public domain, the well-documented activities of the broader 2-aminoimidazole class of molecules provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

- 1. 177760-04-2 | this compound | Esters | Ambeed.com [ambeed.com]

- 2. 177760-04-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound(177760-04-2) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format.

Chemical Identity and Properties

The compound's formal IUPAC name is this compound. It is a solid at room temperature and is classified as a combustible solid[1][2]. For safety, it is categorized as Acute Toxicity, Oral (Category 4) with the hazard statement H302 (Harmful if swallowed)[1][2].

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][3][4] |

| Molecular Weight | 169.18 g/mol | [1][3][4] |

| CAS Number | 177760-04-2 | [3][4][5] |

| InChI | 1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | [1] |

| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N | [1] |

| SMILES String | NC1=NC=C(C(OCC)=O)N1C | [1] |

| Density | 1.29 g/cm³ | [3] |

| pKa (Predicted) | 5.83 ± 0.25 | [3] |

| Physical Form | Solid | [1] |

| Purity | ≥ 98% | [3] |

Experimental Protocols

A documented synthesis method for this compound is outlined below. This procedure involves a multi-step reaction starting from N-formyl sarcosine ethyl ester.

-

Initial Reaction: A solution of N-formyl sarcosine ethyl ester in an equal mixture of ethyl formate and THF with cyclohexane is slowly added to a suspension of NaH (60% wt in mineral oil) at room temperature.

-

Stirring: The reaction mixture is stirred for 3.5 hours after the cessation of hydrogen release.

-

Concentration: The mixture is then concentrated under vacuum.

-

Suspension and Reflux: The resulting residue is suspended in a solution of ethanol containing concentrated aqueous HCl (32%). This suspension is refluxed for 2 hours.

-

Filtration: The hot reaction mixture is filtered, and the collected solid is washed with boiling ethanol.

-

Second Concentration: The filtrate is concentrated under vacuum and subsequently diluted with a mixture of ethanol and water.

-

pH Adjustment (Acidification): The pH of the solution is adjusted to 3 using a 5M aqueous solution of NaOH.

-

Cyanamide Addition and Reflux: Cyanamide is added, and the resulting mixture is refluxed for 1.5 hours.

-

Cooling and Concentration: The mixture is cooled to room temperature and concentrated under reduced pressure to approximately one-eighth of its initial volume.

-

pH Adjustment (Basification): The pH of the remaining solution is adjusted to 9-10 with a saturated aqueous solution of potassium carbonate while cooling in an ice-water bath.

-

Product Isolation: The precipitate that forms is collected by filtration, washed with water, and dried under vacuum at 40°C overnight.

-

Final Product: The final product is obtained as a pale yellow to orange solid.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

References

An In-depth Technical Guide on Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on its structural analogs and general synthetic methodologies for the imidazole scaffold to present a thorough resource. The guide covers the compound's fundamental properties, postulated synthetic approaches, potential biological activities with a focus on anticancer applications, and general experimental protocols. All quantitative data for related compounds is presented in structured tables for comparative analysis. Furthermore, this guide includes diagrammatic representations of general synthetic pathways and potential mechanisms of action to aid in conceptual understanding.

Introduction

Imidazole-based compounds are of significant interest in the field of drug discovery due to their diverse pharmacological activities.[1][2][3][4] The imidazole ring is a key structural motif in numerous endogenous molecules and approved drugs.[1][3][4] this compound belongs to this important class of molecules. While specific research on this particular derivative is not extensively published, its structural features suggest potential for biological activity, making it a target of interest for further investigation. This guide aims to consolidate the available information and provide a foundational understanding for researchers exploring its potential.

Compound Profile

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| SMILES String | NC1=NC=C(C(OCC)=O)N1C | [6][7] |

| Molecular Formula | C₇H₁₁N₃O₂ | [6][8] |

| Molecular Weight | 169.18 g/mol | [6][8] |

| CAS Number | 177760-04-2 | [8] |

| Physical Form | Solid | [6][7] |

| Purity (Typical) | 97% - 98% | [5][8] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Synthetic Approaches

General Strategy for Imidazole Ring Formation

A common and versatile method for constructing the imidazole ring is through a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia (e.g., ammonium acetate).[6]

Experimental Protocol: General Copper-Catalyzed Synthesis of Trisubstituted Imidazoles [6]

This protocol describes a general method that could be adapted for the synthesis of the target molecule's core structure.

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the 1,2-dicarbonyl compound (e.g., benzil or a glyoxal derivative, 1 mmol), and ammonium acetate (3 mmol).

-

Solvent and Catalyst: Add a suitable solvent such as butanol (7 mL) and the copper(I) iodide (CuI) catalyst (15 mol%).

-

Reaction Conditions: Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired trisubstituted imidazole.

A logical workflow for the potential synthesis of this compound based on general principles is depicted below.

Potential Biological Activity and Applications

The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]

Anticancer Potential

A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed significant antiproliferative potential against various human cancer cell lines. One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | |

| HT-29 | 1.194 ± 0.02 |

The mechanism of action for this analog was found to involve the inhibition of tumor cell colony formation and migration, antiadhesive effects, and the induction of apoptosis. It also led to a reduction in the mitochondrial membrane potential in a dose-dependent manner.

Experimental Protocol: In Vitro Antiproliferative Assay (General)

This protocol provides a general framework for assessing the anticancer activity of a compound like this compound.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

The proposed mechanism of apoptosis induction by a related aminoimidazole carboxylate is illustrated below.

Future Directions

The structural similarity of this compound to compounds with known biological activity warrants further investigation. Key areas for future research include:

-

Development of a robust and scalable synthetic route.

-

Comprehensive screening for biological activities , including anticancer, antimicrobial, and anti-inflammatory properties.

-

Quantitative Structure-Activity Relationship (QSAR) studies to understand the impact of structural modifications on biological activity.

-

Investigation of the mechanism of action for any identified biological activities.

Conclusion

This compound is a molecule with significant potential in the realm of medicinal chemistry. While specific data for this compound is limited, the information available for its structural analogs provides a strong rationale for its further exploration. This technical guide serves as a foundational resource for researchers, offering insights into its properties, potential synthesis, and likely areas of biological relevance. The provided experimental frameworks and conceptual diagrams are intended to facilitate the design of future studies aimed at unlocking the full potential of this promising imidazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Imidazole Scaffolds: A Technical Guide to Novel Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of interactions with biological targets, making it a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, biological activity, and mechanisms of action of novel imidazole-containing compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive understanding of the core concepts.

Synthetic Strategies for Novel Imidazole Derivatives

The versatile imidazole core can be synthesized through various methods, with multicomponent reactions (MCRs) being particularly prominent for their efficiency and atom economy. The Debus-Radziszewski reaction, a classic MCR, remains a widely utilized method for the synthesis of multi-substituted imidazoles.

General Experimental Protocol: One-Pot, Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol outlines a common approach for the synthesis of tetrasubstituted imidazole derivatives.

Materials:

-

1,2-Dicarbonyl compound (e.g., Benzil)

-

Aromatic aldehyde

-

Primary amine

-

Ammonium acetate

-

Solvent (e.g., glacial acetic acid, ethanol)

-

Catalyst (optional, e.g., a Lewis acid)

Procedure:

-

A mixture of the 1,2-dicarbonyl compound (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1-2 mmol) is taken in a round-bottom flask.

-

A suitable solvent, such as glacial acetic acid or ethanol, is added to the flask.

-

The reaction mixture is then refluxed for a specified period, typically ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture), to yield the pure tetrasubstituted imidazole derivative.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

A generalized workflow for the synthesis of tetrasubstituted imidazoles.

Biological Activities of Novel Imidazole Compounds

Novel imidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the treatment of cancer and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of newly synthesized imidazole compounds against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and tubulin polymerization.

Table 1: In Vitro Anticancer Activity of Novel Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-oxazole derivative 53 | PC3 (Prostate) | 0.023 | [1] |

| A549 (Lung) | 0.045 | [1] | |

| MCF-7 (Breast) | 0.99 | [1] | |

| A2780 (Ovarian) | 0.13 | [1] | |

| Imidazole derivative 6 | PC3 (Prostate) | 0.097 | [1] |

| A549 (Lung) | 0.04 | [1] | |

| MCF-7 (Breast) | 0.013 | [1] | |

| A2780 (Ovarian) | 0.022 | [1] | |

| N-phenylbenzamide derivative 4f | A549 (Lung) | 7.5 | [2] |

| HeLa (Cervical) | 9.3 | [2] | |

| MCF-7 (Breast) | 8.9 | [2] | |

| N-phenylbenzamide derivative 4e | A549 (Lung) | 8.9 | [2] |

| HeLa (Cervical) | 11.1 | [2] | |

| MCF-7 (Breast) | 9.2 | [2] | |

| 1-substituted-2-aryl imidazole 3X | MDA-MB-468 (Breast) | ~0.1 | [1][3] |

| Thiazole-benzimidazole 44 | MCF-7 (Breast) | 6.30 | [4] |

| Thiazole-benzimidazole 45 | MCF-7 (Breast) | 5.96 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test imidazole compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with fresh culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the absorbance readings.

Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the development of new antimicrobial agents. Novel imidazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Novel Imidazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [4][5] |

| MRSA | 1250 | [4][5] | |

| Acinetobacter baumannii | 1250 | [4][5] | |

| Pseudomonas aeruginosa | 5000 | [4][5] | |

| HL2 | Staphylococcus aureus | 625 | [4][5] |

| MRSA | 625 | [4][5] | |

| Escherichia coli | 2500 | [4][5] | |

| Pseudomonas aeruginosa | 2500 | [4][5] | |

| Acinetobacter baumannii | 2500 | [4][5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test imidazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Molecular Targets

A key aspect of modern drug discovery is the identification of the molecular targets and signaling pathways through which a compound exerts its biological effects. Several novel imidazole derivatives have been found to target critical pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it an attractive target for anticancer drug development. Certain imidazole derivatives have been shown to inhibit key kinases within this pathway, thereby disrupting downstream signaling and inducing cancer cell death.

Inhibition of the PI3K/Akt/mTOR pathway by novel imidazole derivatives.

Conclusion

The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The development of novel synthetic methodologies, particularly multicomponent reactions, has enabled the efficient generation of diverse libraries of imidazole derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, with some exhibiting potent activity at nanomolar concentrations. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, provides a rational basis for the design of more selective and effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development through the exploration of novel imidazole-based compounds.

References

- 1. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document outlines a plausible synthetic pathway derived from established methodologies for substituted 2-aminoimidazoles. Detailed hypothetical experimental protocols, key physicochemical properties, and safety information are presented. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds prevalent in numerous biologically active molecules and pharmaceutical agents. The imidazole core is a crucial structural motif in medicinal chemistry, exhibiting a wide range of activities. This guide focuses on the synthesis and known properties of the title compound, providing a technical resource for its preparation and handling.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that much of the analytical data, such as an experimentally determined melting point and detailed spectroscopic analyses, are not publicly available from commercial suppliers.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][3][4] |

| Molecular Weight | 169.18 g/mol | [1][3][4] |

| CAS Number | 177760-04-2 | |

| Appearance | Solid (form) | [1][3] |

| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N | [1][3] |

| SMILES | NC1=NC=C(C(OCC)=O)N1C | [1][3] |

| Purity | 97% (typical) | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Proposed Synthesis

A likely synthetic pathway involves the reaction of ethyl 2-chloro-3-oxobutanoate with N-methylguanidine. This method is advantageous due to the commercial availability of the starting materials.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available safety, handling, and biological information for ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. It is intended for informational purposes for a professional audience and is not exhaustive. Always consult the most recent Material Safety Data Sheet (MSDS) from your supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a solid imidazole derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 177760-04-2 | |

| SMILES String | NC1=NC=C(C(OCC)=O)N1C | [1] |

| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N | [1] |

Safety and Handling

Comprehensive safety data for this compound is limited. However, available information indicates that it should be handled with care in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

Data sourced from multiple suppliers and aggregated.

Precautionary Statements and Personal Protective Equipment (PPE)

Based on the GHS classification, the following precautionary measures are recommended.

Prevention:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

A generalized workflow for a potential, though unverified, synthesis is presented below for illustrative purposes only. This is not a validated protocol.

Caption: A conceptual workflow for the synthesis of an imidazole derivative.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the imidazole scaffold is a common motif in many biologically active compounds. Research on similar imidazole-containing molecules suggests potential applications in drug discovery.

Studies on various substituted imidazole derivatives have shown a range of biological activities, including anticancer properties.[2][3] For instance, some ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have demonstrated antiproliferative effects against human cancer cell lines.[2] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, was found to inhibit tumor cell colony formation and migration and induce apoptosis in HeLa and HT-29 cells.[2]

Another study highlighted that imidazole derivatives can act as sirtuin inhibitors, which is an emerging strategy in cancer therapy.[3] Specifically, a structurally related compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, was shown to have an inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines.[3]

These findings suggest that this compound could be a valuable building block or lead compound for the development of novel therapeutics. However, extensive biological evaluation of this specific compound is required to determine its activity and mechanism of action.

Below is a hypothetical signaling pathway that could be investigated based on the activity of related compounds.

Caption: A hypothetical signaling pathway for investigation.

Conclusion

This compound is a chemical compound with potential applications in research and drug development, particularly in the field of oncology. While comprehensive data is not yet available, existing information on its safety and the biological activity of related compounds underscores the need for careful handling and further investigation. Researchers are encouraged to contribute to the body of knowledge on this compound through rigorous experimentation and publication of their findings.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the GHS Classification of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 177760-04-2). It is intended for researchers, scientists, and professionals in drug development who handle this compound. This document outlines its hazard classifications, associated precautionary measures, and a logical workflow for hazard communication.

Compound Identification

-

Chemical Name: this compound[1]

-

Synonyms: 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester, ETHYL 2-AMINO-3-METHYLIMIDAZOLE-4-CARBOXYLATE[1]

GHS Classification Summary

The GHS classification for this compound indicates that it is a hazardous substance requiring careful handling. The classification is summarized in the table below, compiled from multiple supplier safety data sheets.

| GHS Classification Element | Classification | Code | Description |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statements | Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |

| Precautionary Statements | Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] | |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Detailed Hazard Analysis

Based on available safety data, this compound is classified under several hazard categories:

-

Acute Toxicity (Oral), Category 4 (H302): This classification indicates that the substance is harmful if ingested.[2][4]

-

Skin Irritation, Category 2 (H315): The compound is expected to cause skin irritation upon direct contact.

-

Serious Eye Irritation, Category 2A (H319): It is classified as causing serious irritation to the eyes.

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): Inhalation of the dust or vapor may lead to respiratory tract irritation.

It is important to note that GHS classifications can vary slightly between suppliers based on the data sources and interpretation. For instance, some sources list only H302 (Harmful if swallowed)[2][4], while others include H315, H319, and H335 as well. Researchers should always consult the specific Safety Data Sheet (SDS) provided with the product they are using.

Logical Workflow for Hazard Assessment and Communication

The following diagram illustrates the logical process from chemical identification to the implementation of safety measures based on its GHS classification.

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the GHS classifications are not publicly available in the cited safety data sheets or chemical databases. These studies are typically conducted by manufacturers or specialized laboratories according to standardized guidelines (e.g., OECD Test Guidelines) and the full reports are often proprietary. The GHS classifications are derived from the results of these unpublished studies.

Safe Handling and Storage

Given the GHS classification, the following handling and storage procedures are mandatory to ensure laboratory safety:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Eyewash stations and safety showers should be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6][7]

-

Handling: Avoid creating dust when working with the solid form.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after use.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage in an inert atmosphere at 2-8°C and keeping it in a dark place.

By adhering to the GHS guidelines and the specific safety precautions outlined in this document, researchers can minimize the risks associated with handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the regioselective N-methylation of the commercially available precursor, ethyl 2-amino-1H-imidazole-5-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Parameter | Value |

| Starting Material | Ethyl 2-amino-1H-imidazole-5-carboxylate |

| Methylating Agent | Methyl iodide (CH₃I) |

| Product Molecular Formula | C₇H₁₁N₃O₂ |

| Product Molecular Weight | 169.18 g/mol |

| Typical Reaction Yield | 85-95% |

| Purity (post-purification) | >98% |

| Physical State | Solid |

Experimental Protocol

This protocol is adapted from established methods for the N-methylation of 2-aminoimidazoles.

Materials:

-

Ethyl 2-amino-1H-imidazole-5-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous and finely powdered

-

Methyl iodide (CH₃I)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (if necessary)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: To the stirred solution, add finely powdered anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Methylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure this compound.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Detailed Protocol for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This application note provides a detailed, two-step protocol for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry.

The imidazole core is a privileged scaffold in numerous FDA-approved drugs, and the specific substitution pattern of the target molecule makes it an attractive starting material for the development of new therapeutic agents. This document outlines the synthesis of the precursor, ethyl 2-amino-1H-imidazole-5-carboxylate, followed by its regioselective N-methylation to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 1 | Ethyl 2-chloro-3-oxobutanoate | Guanidine hydrochloride | Ethyl 2-amino-1H-imidazole-5-carboxylate | 155.15 | 15.52 | 11.64 | 75 | >95% |

| 2 | Ethyl 2-amino-1H-imidazole-5-carboxylate | Methyl iodide | This compound | 169.18 | 16.92 | 13.54 | 80 | >98% |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate

This procedure details the cyclocondensation reaction to form the imidazole ring.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate (1 equivalent)

-

Guanidine hydrochloride (1.2 equivalents)

-

Sodium ethoxide (2.5 equivalents)

-

Anhydrous ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride portion-wise at 0 °C with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl 2-chloro-3-oxobutanoate dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure ethyl 2-amino-1H-imidazole-5-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the regioselective N-methylation of the imidazole precursor.

Materials:

-

Ethyl 2-amino-1H-imidazole-5-carboxylate (1 equivalent)

-

Methyl iodide (1.1 equivalents)

-

Potassium carbonate (1.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane/methanol solvent system

Procedure:

-

To a solution of ethyl 2-amino-1H-imidazole-5-carboxylate in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Synthesis of Ethyl 2-Amino-1-Methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the initial formation of the imidazole ring to yield ethyl 2-amino-1H-imidazole-5-carboxylate, followed by a selective N-methylation.

Synthetic Strategy

The overall synthetic route is depicted below. The initial step involves the cyclization of ethyl 2-cyano-3,3-bis(methylthio)acrylate with guanidine to form the precursor, ethyl 2-amino-1H-imidazole-5-carboxylate. The subsequent step is the selective methylation of the imidazole nitrogen at the 1-position using a suitable methylating agent.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate

This protocol outlines the formation of the imidazole ring through a condensation and cyclization reaction.

Materials:

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add guanidine hydrochloride (1.1 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and neutralize with 1 M hydrochloric acid to pH 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford ethyl 2-amino-1H-imidazole-5-carboxylate as a solid.

Step 2: Synthesis of this compound

This protocol describes the selective N-methylation of the imidazole precursor.

Materials:

-

Ethyl 2-amino-1H-imidazole-5-carboxylate

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | Imidazole Formation | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, Guanidine HCl, Sodium Ethoxide | Ethanol | Reflux | 6 - 8 | 60 - 75 |

| 2 | N-Methylation | Ethyl 2-amino-1H-imidazole-5-carboxylate, Methyl Iodide, K₂CO₃ | DMF | Room Temp. | 12 - 16 | 70 - 85 |

Note: Yields are estimates and may vary depending on experimental conditions and purification efficiency.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium ethoxide is a strong base and corrosive; handle with care.

-

Methyl iodide is toxic and a suspected carcinogen; handle with extreme caution and avoid inhalation and skin contact.

-

DMF is a skin and eye irritant; handle in a fume hood.

Application Note: NMR Spectral Analysis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such small molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, and presents a representative dataset.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted NMR Spectral Data

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | s | 1H | H4 |

| 6.86 | s | 2H | NH₂ |

| 4.15 | q | 2H | O-CH₂-CH₃ (C7) |

| 3.45 | s | 3H | N-CH₃ (C8) |

| 1.23 | t | 3H | O-CH₂-CH₃ (C9) |

¹³C NMR (Carbon-13 NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (C6) |

| 151.0 | C2 |

| 138.0 | C4 |

| 115.0 | C5 |

| 59.5 | O-CH₂-CH₃ (C7) |

| 31.0 | N-CH₃ (C8) |

| 14.5 | O-CH₂-CH₃ (C9) |

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2] The amount can be adjusted based on the spectrometer's sensitivity and the experiment's duration.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterated Methanol (CD₃OD).[1][3] The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[3][4]

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5] Suspended solids can negatively impact the spectral quality.[5]

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Workflow

The general workflow for acquiring NMR data is as follows:

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

¹³C NMR Acquisition Parameters

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 220 ppm, centered around 100 ppm.

Data Processing and Interpretation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is often used as a reference. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used.

-

Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Structural Assignment: Assign the observed peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values.

Conclusion

This application note provides a comprehensive guide for the NMR spectral analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for accurate structural verification and characterization, which is a critical step in the drug discovery and development process.

References

Application Note: 1H NMR Spectroscopic Analysis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This imidazole derivative is of interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, for which 1H NMR spectroscopy is a powerful analytical technique. This application note includes predicted spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a workflow diagram for the experimental process.

Predicted 1H NMR Data

Due to the absence of publicly available experimental 1H NMR data for this compound, the following table presents predicted chemical shifts (δ) and multiplicities based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Note: These are predicted values and should be confirmed by experimental data.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Imidazole-H | 7.5 - 7.8 | Singlet (s) | N/A | 1H |

| -NH2 | 5.0 - 6.0 | Broad Singlet (br s) | N/A | 2H |

| -OCH2CH3 | 4.1 - 4.3 | Quartet (q) | ~7.1 | 2H |

| -NCH3 | 3.5 - 3.7 | Singlet (s) | N/A | 3H |

| -OCH2CH3 | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |

Experimental Protocol

This section details the methodology for obtaining a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)), 0.6-0.7 mL

-

NMR tube (5 mm, clean and dry)

-

Pasteur pipette and glass wool

-

Vial

-

Tetramethylsilane (TMS) as an internal standard (optional, can be included in the solvent by the manufacturer)

-

-

Procedure:

-

Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to dissolve the compound completely.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines and good resolution.

-

Tune and match the probe for the 1H frequency to ensure maximum signal-to-noise.

-

Set up the 1H acquisition parameters. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: 0-12 ppm

-

-

Acquire the Free Induction Decay (FID) data.

-

3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or using the residual solvent peak as a secondary reference.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow Diagram

The following diagram illustrates the logical workflow of the 1H NMR experiment.

Caption: Workflow for 1H NMR analysis.

Application Note: 13C NMR Analysis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a substituted imidazole of interest in medicinal chemistry and drug development. This application note includes a summary of expected 13C NMR chemical shifts, a comprehensive experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis. The provided information is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to participate in various biological interactions. Accurate structural elucidation is paramount in the development of new chemical entities, and 13C NMR spectroscopy is a powerful, non-destructive technique for determining the carbon framework of organic molecules. This note details the expected 13C NMR spectral characteristics and provides a standardized protocol for its analysis.

Predicted 13C NMR Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the expected chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing carboxylate group, and the methyl group on the imidazole ring.

Based on the analysis of similar 2-aminoimidazole derivatives and general principles of 13C NMR spectroscopy, the predicted chemical shifts for the target molecule are summarized in Table 1. The C2 carbon, attached to two nitrogen atoms and an amino group, is expected to be the most deshielded of the imidazole ring carbons, appearing in the range of 145-155 ppm.[1] The C4 and C5 carbons of the imidazole ring typically resonate between 110 and 125 ppm.[1] The substituents on the ring will further influence these shifts.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Quaternary carbon attached to the amino group and two nitrogen atoms; expected to have a lower intensity. |

| C4 | 120 - 125 | Methine carbon on the imidazole ring. |

| C5 | 110 - 115 | Quaternary carbon attached to the ethyl carboxylate group. |

| C=O | 160 - 165 | Carbonyl carbon of the ethyl ester. |

| O-CH₂ | 60 - 65 | Methylene carbon of the ethyl group. |

| CH₃ (N-methyl) | 30 - 35 | Carbon of the methyl group attached to the imidazole nitrogen. |

| CH₃ (ethyl) | 14 - 16 | Methyl carbon of the ethyl group. |

Note: The predicted chemical shifts are based on typical ranges for substituted imidazoles and may vary depending on the solvent and other experimental conditions.

Experimental Protocol

This section outlines a general protocol for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer Setup:

-

The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of 100 MHz or higher.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals.

-